![molecular formula C7H9ClN2 B1357839 2-(6-Chloropyridin-3-YL)ethanamine CAS No. 54127-64-9](/img/structure/B1357839.png)
2-(6-Chloropyridin-3-YL)ethanamine
Overview
Description
“2-(6-Chloropyridin-3-YL)ethanamine” is a chemical compound with the IUPAC name 2-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride . It has a molecular weight of 193.08 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(6-Chloropyridin-3-YL)ethanamine” is 1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(6-Chloropyridin-3-YL)ethanamine” is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
- Application : 2-(6-Chloropyridin-3-YL)ethanamine has been synthesized as an organic NLO material. It exhibits significant two-photon absorption, nonlinear refraction, and optical limiting properties. Its second harmonic generation (SHG) efficiency surpasses that of KDP crystals .
Nonlinear Optical (NLO) Materials
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds, such as neonicotinoids, are known to target the nicotinic acetylcholine receptors .
Mode of Action
It may be similar to other compounds in its class, which typically work by activating specific receptors, leading to a series of biochemical reactions .
Biochemical Pathways
Similar compounds are known to affect the signaling pathways associated with their target receptors .
Pharmacokinetics
The compound is highly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds are known to cause changes in the activity of their target receptors, leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-Chloropyridin-3-YL)ethanamine. For instance, the compound is highly soluble in water , which may affect its distribution in various environments. Additionally, the compound is stable at normal shipping temperatures .
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJPCYWXUGROQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607866 | |
Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54127-64-9 | |
Record name | 2-(6-Chloropyridin-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloropyridin-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.